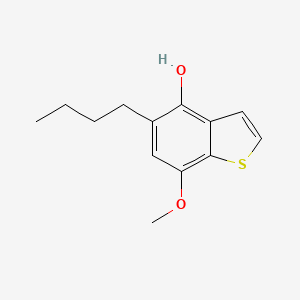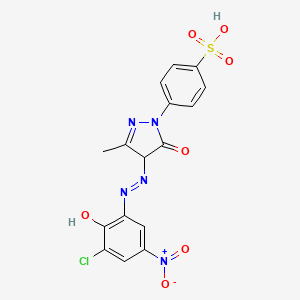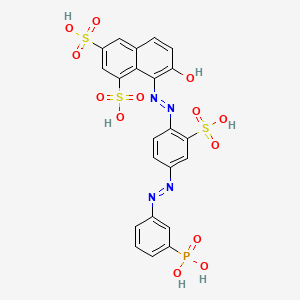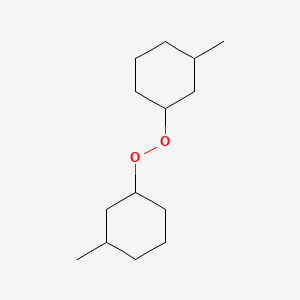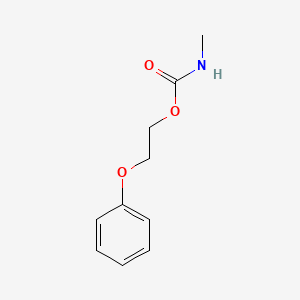
2-Phenoxyethyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxyethyl methylcarbamate is an organic compound with the molecular formula C10H13NO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl methylcarbamate can be synthesized through the reaction of phenoxyethanol with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where phenoxyethanol and methyl isocyanate are combined. The reaction is carefully controlled to ensure high purity and yield of the final product. The process may also involve purification steps such as distillation or crystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxyethyl methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phenoxyethanol and methylamine.
Oxidation: It can be oxidized to form corresponding carbamates and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as sodium hydroxide or other strong bases are often used.
Major Products Formed
Hydrolysis: Phenoxyethanol and methylamine.
Oxidation: Various carbamate derivatives.
Substitution: Depending on the nucleophile, different substituted carbamates are formed.
Aplicaciones Científicas De Investigación
2-Phenoxyethyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a muscle relaxant and in the treatment of certain neurological disorders.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests
Mecanismo De Acción
The mechanism of action of 2-Phenoxyethyl methylcarbamate involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting AChE, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This mechanism is similar to other carbamate pesticides and is crucial for its effectiveness in pest control .
Comparación Con Compuestos Similares
Similar Compounds
Carbaryl: Another carbamate pesticide with similar AChE inhibition properties.
Carbofuran: Known for its high toxicity and effectiveness as a pesticide.
Aminocarb: Used in agriculture for pest control
Uniqueness
2-Phenoxyethyl methylcarbamate is unique due to its specific chemical structure, which provides a balance between effectiveness and safety. Unlike some other carbamates, it has a lower toxicity profile, making it suitable for various applications without posing significant risks to non-target organisms .
Propiedades
Número CAS |
21998-05-0 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
2-phenoxyethyl N-methylcarbamate |
InChI |
InChI=1S/C10H13NO3/c1-11-10(12)14-8-7-13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Clave InChI |
XWYAEJCEJFWSNX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OCCOC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


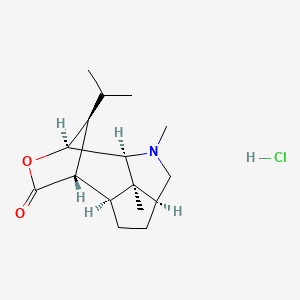


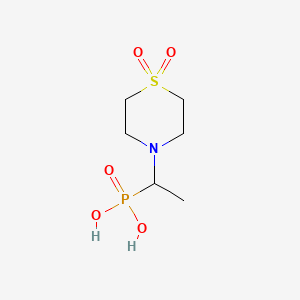
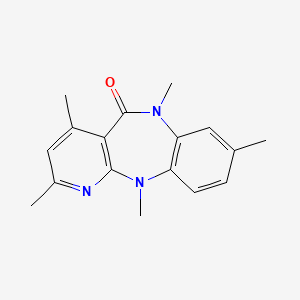
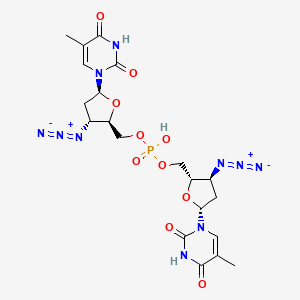
![[(2R,3R,4S,5S)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxyphosphonic acid](/img/structure/B12790230.png)
